2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine
Description
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine is a synthetic amine derivative featuring a pyrimidine core modified with a pyrrolidine substituent and a branched aliphatic chain. The compound’s synthesis likely involves palladium-catalyzed cross-coupling reactions, analogous to methods described for structurally related pyrimidine derivatives.
Properties
Molecular Formula |
C17H30N4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,4,4-trimethyl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pentan-2-amine |
InChI |
InChI=1S/C17H30N4/c1-16(2,3)13-17(4,5)20-12-14-10-18-15(19-11-14)21-8-6-7-9-21/h10-11,20H,6-9,12-13H2,1-5H3 |
InChI Key |
WIBXGTMEZANHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC1=CN=C(N=C1)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This reaction yields 2-(pyrrolidin-1-yl)pyrimidines, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications due to its structural characteristics that may interact with biological targets. Research indicates that compounds containing pyrrolidine and pyrimidine moieties often exhibit:
- Antimicrobial properties : Investigations into the antimicrobial efficacy of similar compounds suggest that this compound could possess significant activity against various pathogens.
- Anticancer properties : The structural features may allow for modulation of cancer cell signaling pathways, making it a candidate for further study in oncology.
Drug Development
Given its unique structure, 2,4,4-trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine is being evaluated as a potential lead compound in drug discovery efforts. Its ability to interact with specific enzymes or receptors could lead to the development of novel therapeutics targeting diseases such as cancer or infectious diseases.
Organic Synthesis
In organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its reactivity profile allows it to be utilized in:
- Reagent applications : As a building block for synthesizing other biologically active compounds.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine involves its interaction with specific molecular targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . These interactions can inhibit a wide range of enzymes and affect various cellular pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine (Compound 20)
Table 1: Structural and Physicochemical Comparisons
*logP values estimated via computational tools (e.g., ChemDraw).
Pyrrolidine vs. Piperazine Moieties
Aliphatic Chain Modifications
- The 2,4,4-trimethylpentan-2-amine chain in the target compound increases lipophilicity relative to the chloro-methylpentanamine chains in Compounds 20 and 21. This could enhance membrane permeability but reduce aqueous solubility.
- Compound 21’s isobutylphenyl group introduces steric bulk and aryl interactions, likely improving selectivity for hydrophobic binding pockets (e.g., lipid-facing GPCR regions).
Biological Activity
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine is a complex organic compound notable for its unique structural features, which include a pyrrolidine ring and a pyrimidine moiety. This compound has garnered attention for its potential biological activities, which may include neuroactive properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 290.4 g/mol. The structure includes trimethyl groups at the 2 and 4 positions on the pentanamine backbone, which contribute to its steric bulk and may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H30N4 |
| Molecular Weight | 290.4 g/mol |
| Structural Features | Pyrrolidine ring, Pyrimidine moiety |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors or enzymes. Compounds with similar structures often act as modulators of biological pathways, influencing processes such as neurotransmission and cellular signaling.
Neuroactivity
Research indicates that derivatives of pyrrolidine and pyrimidine can exhibit neuroactive properties. For instance, compounds containing pyrrolidine rings have been studied for their effects on neurotransmitter systems, suggesting that this compound may influence neurochemical pathways relevant to conditions like anxiety or depression.
Anticancer Potential
The structural characteristics of the compound may also lend themselves to anticancer activity. Similar compounds have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, pyrimidine derivatives are well-documented for their role in cancer therapeutics .
Case Studies
- Neuroactive Effects : A study examining pyrrolidine derivatives demonstrated significant modulation of G-protein-coupled receptors (GPCRs), which are crucial in neurotransmission. This suggests that the compound could potentially alter synaptic transmission and neuronal excitability .
- Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, a related pyrimidine derivative was found to induce apoptosis in colorectal cancer cells by activating caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
